1-(2-Methoxycyclobutyl)methanamine
Description
1-(2-Methoxycyclobutyl)methanamine (CAS: 927993-47-3) is a cyclobutane-derived primary amine with a methoxy substituent at the 2-position of the cyclobutyl ring. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.269 g/mol . The compound features a cyclobutane ring system, which introduces unique steric and electronic properties compared to larger or smaller ring systems.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2-methoxycyclobutyl)methanamine |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4,7H2,1H3 |
InChI Key |
WPSNXSHPRYDAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclobutyl)methanamine typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Methoxy Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutane derivative.
Industrial Production Methods: Industrial production of 1-(2-Methoxycyclobutyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxycyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutyl amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of amines similar to 1-(2-Methoxycyclobutyl)methanamine may exhibit cytotoxic properties against various cancer cell lines. For instance, studies on structurally related compounds have shown promising results in inhibiting the proliferation of cancer cells such as prostate cancer (PC3) and colon cancer (SW620) cells .
Neuropharmacology
Compounds with similar structures are often investigated for their neuropharmacological effects. The presence of the methoxy group in the cyclobutyl ring may enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration and making it a candidate for treating neurological disorders.
Synthesis and Chemical Reactions
Synthetic Intermediate
1-(2-Methoxycyclobutyl)methanamine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including amination and cyclization processes. This compound can be utilized to synthesize more complex molecules that possess biological activity or functional properties.
Reactivity Studies
The reactivity of 1-(2-Methoxycyclobutyl)methanamine has been explored in several studies focusing on its ability to form derivatives through electrophilic substitution reactions. Such properties make it a versatile compound in synthetic organic chemistry, particularly in the development of pharmaceuticals .
Materials Science
Polymer Chemistry
In materials science, 1-(2-Methoxycyclobutyl)methanamine can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its amine group can react with various monomers to form copolymers that exhibit improved thermal stability or chemical resistance.
Coatings and Adhesives
Due to its amine functionality, this compound may also find applications in the formulation of coatings and adhesives. The presence of the methoxy group can improve adhesion properties while providing flexibility to the final product.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclobutyl)methanamine involves its interaction with molecular targets and pathways. The methoxy and amine groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Methoxy vs. Alkoxy Groups : Replacement of the methoxy group with bulkier alkoxy substituents (e.g., isopropoxy in ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Halogenated Derivatives : The 3-chlorophenyl analog introduces a halogen, which can enhance binding to hydrophobic pockets in biological targets (e.g., kinases, GPCRs) through halogen bonding.
Ring System Variations
- Cyclobutane vs. Cyclopropane : Cyclopropane rings (e.g., ) exhibit higher ring strain, which may influence reactivity and conformational flexibility compared to the less strained cyclobutane system in the parent compound.
- Heterocyclic Analogs : Compounds like 1-(1H-imidazol-2-yl)methanamine replace the cyclobutane with aromatic heterocycles, altering electronic properties and hydrogen-bonding capabilities.
Pharmacological Implications
- Solubility and Bioavailability : The methoxy group in the parent compound enhances solubility, whereas methyl or trifluoromethyl substituents (e.g., ) favor lipophilicity and membrane permeability.
- Target Selectivity : The 3-chlorophenyl derivative may exhibit improved selectivity for targets requiring hydrophobic interactions, while the ethylamine chain in could modulate off-target effects.
Biological Activity
1-(2-Methoxycyclobutyl)methanamine, a compound characterized by its unique cyclobutane structure and functional groups, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group attached to a cyclobutane ring, which contributes to its structural rigidity and binding affinity to biological targets. The methanamine moiety can act as a ligand, potentially influencing neurotransmitter activity and other physiological processes.
The biological activity of 1-(2-Methoxycyclobutyl)methanamine is primarily mediated through its interaction with various receptors and enzymes. This interaction can lead to:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Activation of signaling pathways : It could modulate signaling cascades that influence cellular responses.
The structural characteristics of the compound enhance its specificity and efficacy in binding to target sites.
Biological Activity Profiles
Research indicates that 1-(2-Methoxycyclobutyl)methanamine exhibits diverse biological activities. A computer-aided estimation study highlighted its potential in various therapeutic contexts, including:
Summary of Biological Activities
Case Studies
While direct case studies on 1-(2-Methoxycyclobutyl)methanamine are scarce, related compounds provide insights into its potential applications:
- Methenamine Studies : Research on methenamine, a structurally similar compound, demonstrates efficacy in preventing urinary tract infections (UTIs) and highlights the importance of structural modifications in enhancing biological activity. Methenamine hippurate has been shown to significantly reduce symptomatic UTIs in certain populations .
- Comparative Analysis : A study comparing various methanamine derivatives indicated that structural variations could lead to differing biological outcomes, suggesting that 1-(2-Methoxycyclobutyl)methanamine may possess unique therapeutic properties worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
